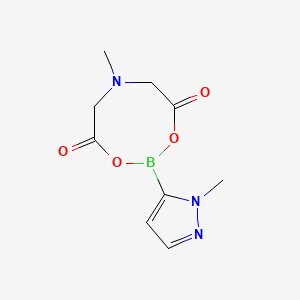
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate is a calcium salt of a hexanoic acid derivative. This compound is known for its unique structure, which includes multiple hydroxyl groups, making it highly soluble in water. It is often used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate typically involves the reaction of calcium hydroxide with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. The reaction is carried out in an aqueous medium at controlled temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where calcium hydroxide and (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and drying processes to obtain the final hydrated product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
The major products formed from these reactions include various derivatives of hexanoic acid, such as ketones, aldehydes, alcohols, and halides.
Aplicaciones Científicas De Investigación
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in cellular processes and as a potential supplement for calcium.
Medicine: Investigated for its potential therapeutic effects in bone health and calcium metabolism.
Industry: Utilized in the production of biodegradable polymers and as an additive in food products.
Mecanismo De Acción
The mechanism by which Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate exerts its effects involves its interaction with calcium channels and transporters in biological systems. It aids in the regulation of calcium levels within cells, influencing various metabolic pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Comparison
Compared to similar compounds, Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate has a higher solubility in water due to its multiple hydroxyl groups. This makes it more effective in applications requiring rapid dissolution and bioavailability. Additionally, its unique structure allows for specific interactions in biological systems that are not observed with other calcium salts.
Propiedades
Fórmula molecular |
C12H24CaO15 |
|---|---|
Peso molecular |
448.39 g/mol |
Nombre IUPAC |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
Clave InChI |
XLNFVCRGJZBQGX-XRDLMGPZSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12055058.png)


![1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane](/img/structure/B12055068.png)
![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)




